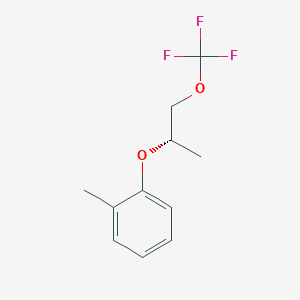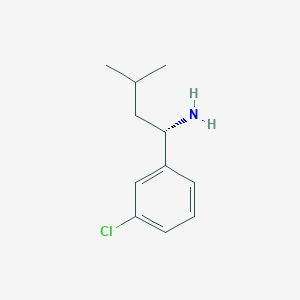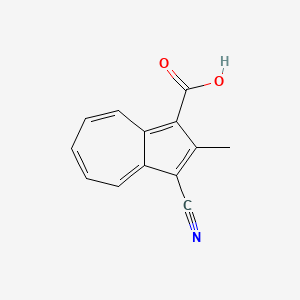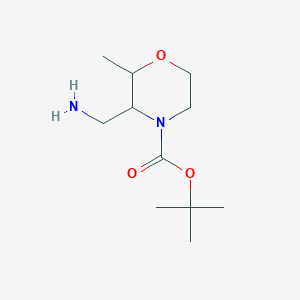
(S)-1-Methyl-2-((1-(trifluoromethoxy)propan-2-yl)oxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Methyl-2-((1-(trifluoromethoxy)propan-2-yl)oxy)benzene is an organic compound characterized by the presence of a trifluoromethoxy group attached to a propan-2-yl group, which is further connected to a benzene ring The compound’s stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Methyl-2-((1-(trifluoromethoxy)propan-2-yl)oxy)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the trifluoromethoxy group:
Attachment to the propan-2-yl group: The trifluoromethoxy group is then attached to a propan-2-yl group through a nucleophilic substitution reaction.
Coupling with the benzene ring: The final step involves coupling the intermediate product with a benzene ring, typically through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-Methyl-2-((1-(trifluoromethoxy)propan-2-yl)oxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
(S)-1-Methyl-2-((1-(trifluoromethoxy)propan-2-yl)oxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (S)-1-Methyl-2-((1-(trifluoromethoxy)propan-2-yl)oxy)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may modulate the activity of enzymes, receptors, or ion channels, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-Methyl-2-((1-(trifluoromethoxy)propan-2-yl)oxy)benzene: The enantiomer of the compound with a different spatial arrangement of atoms.
1-Methyl-2-((1-(trifluoromethoxy)propan-2-yl)oxy)benzene: A compound without the (S) configuration, lacking stereochemistry.
1-Methyl-2-((1-(methoxy)propan-2-yl)oxy)benzene: A similar compound with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
(S)-1-Methyl-2-((1-(trifluoromethoxy)propan-2-yl)oxy)benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. The (S) configuration also contributes to its specific interactions with biological targets, differentiating it from its enantiomers and other similar compounds.
Propriétés
Formule moléculaire |
C11H13F3O2 |
|---|---|
Poids moléculaire |
234.21 g/mol |
Nom IUPAC |
1-methyl-2-[(2S)-1-(trifluoromethoxy)propan-2-yl]oxybenzene |
InChI |
InChI=1S/C11H13F3O2/c1-8-5-3-4-6-10(8)16-9(2)7-15-11(12,13)14/h3-6,9H,7H2,1-2H3/t9-/m0/s1 |
Clé InChI |
HATAUXRBSIQHDG-VIFPVBQESA-N |
SMILES isomérique |
CC1=CC=CC=C1O[C@@H](C)COC(F)(F)F |
SMILES canonique |
CC1=CC=CC=C1OC(C)COC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12947003.png)

![O-(2-(1,2-Dihexanoyl-3-(7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanoyl)triazyl)ethyl) methanesulfonothioate](/img/structure/B12947031.png)





![N-(4-{[(2H-Benzimidazol-2-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B12947059.png)
![(R)-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947071.png)
![2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B12947079.png)

![2-[(Benzenesulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B12947088.png)

